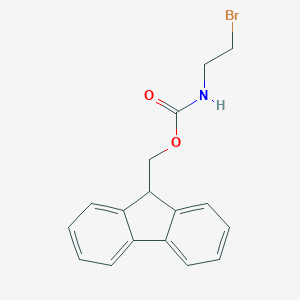

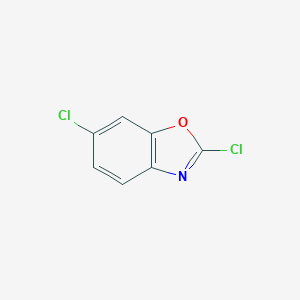

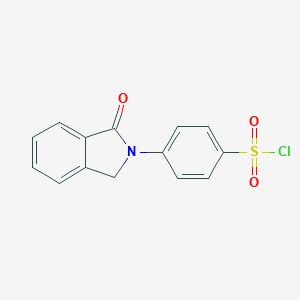

4-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of structurally related compounds involves the interaction of specific sulfonamide or sulfonyl chloride precursors with chlorosulfonic acid, leading to the creation of new structural isomers. For example, Rublova et al. (2017) synthesized new structural isomers by the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, demonstrating the versatility of sulfonyl chlorides in synthesizing steric hindered compounds with distinct molecular structures (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray diffraction techniques, revealing detailed insights into their crystalline structure and molecular geometry. The determination of crystal structures facilitates the understanding of molecular interactions and reactivity patterns. For instance, the structural characterization of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers provided insights into their steric hindrance and framework, which is essential for understanding their chemical behavior and potential applications (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 4-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride and its derivatives are crucial for extending their application range. These reactions often involve nucleophilic substitution, where the sulfonyl chloride group reacts with various nucleophiles to form sulfonamides. This reactivity forms the basis for synthesizing a wide range of compounds with potential biological activity. The study by Tarasov et al. (2002) on the reactivity of benzenesulfonyl chloride derivatives towards amines exemplifies the typical reactions and functional group transformations that these compounds undergo (Tarasov et al., 2002).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are integral to understanding their behavior in different environments and applications. These properties are determined using a variety of analytical techniques, including X-ray crystallography, which provides detailed information on the molecular and crystal structure, aiding in the comprehension of their physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various chemical reagents, are essential for understanding the utility and limitations of these compounds in chemical syntheses and potential pharmaceutical applications. Studies on the synthesis and reactivity of related sulfonyl chloride compounds offer insights into their versatile chemistry, allowing for the design of novel derivatives with improved properties and activities.

References

- (Rublova et al., 2017): Synthesis, crystal and molecular-electronic structure, and kinetic investigation of two new sterically hindered isomeric forms of the dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride.

- (Tarasov et al., 2002): Synthesis of 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl Chloride and Its Reactivity toward Amines.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Antimicrobial Properties

Compounds like benzalkonium chlorides (BACs) have widespread applications due to their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. These chemicals are used in a variety of commercial products, creating environments that may favor microbial phenotypes potentially resistant to various compounds (Pereira & Tagkopoulos, 2019).

Advanced Oxidation Processes

Chloride ions are ubiquitous in aquatic environments and can interact with oxidants in advanced oxidation processes (AOPs), leading to the formation of chlorine radicals. These radicals play a role in environmental remediation technologies by degrading pollutants, although the formation of chlorinated by-products and their potential toxicity is a concern (Oyekunle et al., 2021).

Environmental and Health Impacts

Research into the environmental and health impacts of chloride-containing compounds, including their role in processes like corrosion, the toxicity of certain chlorides, and their effects on human health and ecosystems, underscores the need for careful management and regulatory oversight. Studies span the impacts of chloride ions in soil degradation, water treatment processes, and the assessment of risks posed by various chloride-based pollutants (Dijk, 1974); (Yuan et al., 2009); (Choudhary, 1996).

Propiedades

IUPAC Name |

4-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3S/c15-20(18,19)12-7-5-11(6-8-12)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWBLDDSBFCSPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402801 |

Source

|

| Record name | 4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride | |

CAS RN |

114341-14-9 |

Source

|

| Record name | 4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N-Phthalimidinyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.